molecular formula C11H14BrNO B13378886 4-Bromo-2-[(tert-butylimino)methyl]phenol

4-Bromo-2-[(tert-butylimino)methyl]phenol

Cat. No.: B13378886
M. Wt: 256.14 g/mol
InChI Key: NHQOUGCHFVEMRF-UHFFFAOYSA-N
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Description

4-Bromo-2-[(tert-butylimino)methyl]phenol is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom, a tert-butyl group, and an imino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(tert-butylimino)methyl]phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with tert-butylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(tert-butylimino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(tert-butylimino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(tert-butylimino)methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-tert-butylphenol: Similar structure but lacks the imino group.

    4-Bromo-2-tert-butylaniline: Contains an amino group instead of an imino group.

    tert-Butyl bromide: Contains a tert-butyl group and a bromine atom but lacks the phenol ring.

Uniqueness

4-Bromo-2-[(tert-butylimino)methyl]phenol is unique due to the presence of both the imino and phenol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

4-bromo-2-(tert-butyliminomethyl)phenol

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)13-7-8-6-9(12)4-5-10(8)14/h4-7,14H,1-3H3

InChI Key

NHQOUGCHFVEMRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC1=C(C=CC(=C1)Br)O

Origin of Product

United States

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